molecular formula C10H15O2P B5777709 2-[methyl(phenyl)phosphoryl]-2-propanol

2-[methyl(phenyl)phosphoryl]-2-propanol

Cat. No.: B5777709
M. Wt: 198.20 g/mol
InChI Key: XGTRANNSDNGFRJ-UHFFFAOYSA-N
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Description

2-[Methyl(phenyl)phosphoryl]-2-propanol is a tertiary alcohol derivative featuring a phosphoryl group (P=O) substituted with methyl and phenyl groups.

Properties

IUPAC Name

2-[methyl(phenyl)phosphoryl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O2P/c1-10(2,11)13(3,12)9-7-5-4-6-8-9/h4-8,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTRANNSDNGFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(O)P(=O)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related propanol derivatives and phosphorylated/aryl-substituted analogs. Key differences in functional groups, molecular weight, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight (g/mol) Functional Groups Key Applications/Notes
2-[Methyl(phenyl)phosphoryl]-2-propanol Not available ~228.2 (estimated) Phosphoryl, hydroxyl, methyl, phenyl Potential intermediate in organophosphorus synthesis
(2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol 7695-63-8 255.34 Amino, phenoxy, hydroxyl Pharmaceutical impurity (β-blocker synthesis)
(2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol 62572-94-5 313.38 Hydroxyethyl, phenoxy, amino, hydroxyl Impurity in adrenergic receptor ligand production
2-Methyl-2-phenylpropanoyl chloride Not provided 182.65 Acyl chloride, methyl, phenyl Research reagent for acylations
(S)-N-(4-[2-{(3-[4-hydroxyphenoxy]-2-hydroxypropyl)amino}ethyl]phenyl)-4-iodobenzenesulfonamide (L742791) Not available ~631.5 (estimated) Sulfonamide, hydroxypropyl, iodophenyl β-adrenergic receptor antagonist

Key Observations:

This contrasts with acyl chloride derivatives (e.g., 2-methyl-2-phenylpropanoyl chloride), which are highly reactive but moisture-sensitive . Unlike amino-substituted propanols (e.g., 7695-63-8), the phosphoryl group may reduce basicity, altering interaction with biological targets .

Aromatic rings (phenyl or iodophenyl in L742791) enhance π-π stacking interactions, but the phosphoryl group’s electron-withdrawing nature may modulate electronic properties differently .

Applications: While amino-propanols (e.g., 7695-63-8) are common in β-blocker synthesis, phosphorylated analogs like 2-[methyl(phenyl)phosphoryl]-2-propanol may serve as intermediates in organophosphorus chemistry or chiral catalysts due to their stereoelectronic versatility.

Research Findings and Trends

  • Synthetic Utility: Phosphorylated propanols are understudied compared to amino or ether analogs but show promise in asymmetric catalysis, as seen in related phosphine oxide catalysts .

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